Dde Biotin-PEG4-DBCO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

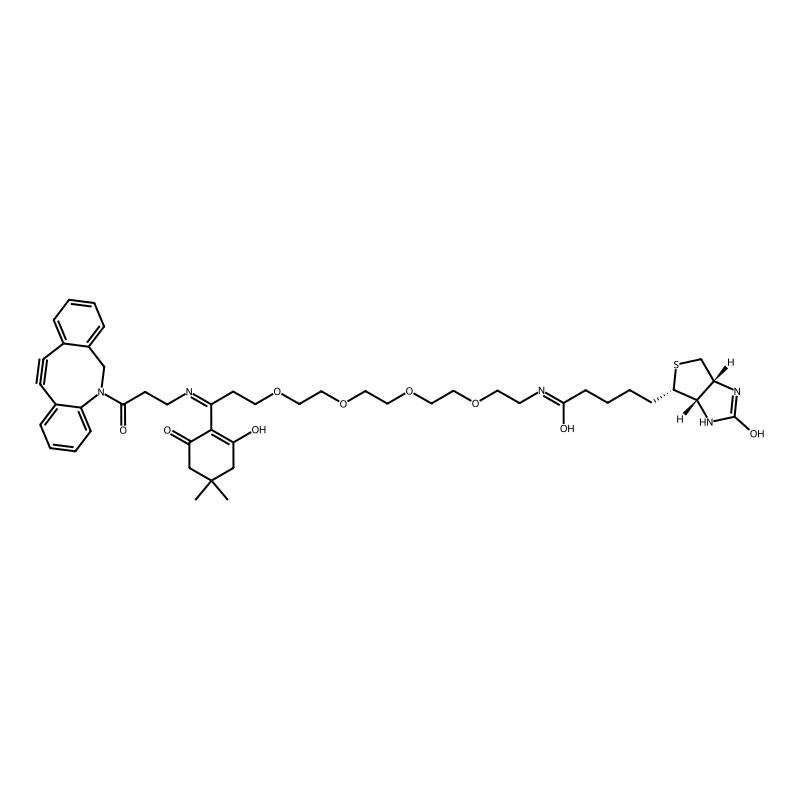

Dde Biotin-PEG4-DBCO is a specialized chemical compound that combines a biotin moiety with a polyethylene glycol (PEG) linker and a dibenzocyclooctyne (DBCO) functional group. This compound is primarily utilized in bioconjugation applications, particularly for labeling biomolecules with biotin through Click Chemistry. The molecular formula for Dde Biotin-PEG4-DBCO is C₃₉H₅₁N₅O₈S, with a molecular weight of 749.92 g/mol and a purity of at least 90% as determined by high-performance liquid chromatography (HPLC) .

The DBCO group allows for efficient strain-promoted alkyne-azide cycloaddition reactions, which occur without the need for copper catalysts. This feature enhances the safety and efficiency of bioconjugation processes, making it suitable for sensitive biological applications. The PEG4 linker improves the hydrophilicity of the compound, reducing aggregation and enhancing accessibility to biotin, which facilitates detection and purification via streptavidin-based methods .

Dde Biotin-PEG4-DBCO functions through a two-step mechanism:

- Biomolecule Labeling: The DBCO group reacts with azide groups on a target biomolecule via SPAAC, forming a stable biotinylated conjugate.

- Controlled Release: The Dde linker allows for the release of the biotinylated biomolecule from streptavidin under controlled conditions using hydrazine. This enables further analysis or manipulation of the labeled biomolecule.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Dispose of waste according to institutional guidelines.

- Biotinylation: Biotin is a small molecule with a high affinity for streptavidin, a protein commonly used for purification and detection purposes. Dde Biotin-PEG4-DBCO contains a Biotin group, allowing researchers to label molecules of interest for subsequent streptavidin-based applications [].

- PEG4 Spacer: PEG (Polyethylene glycol) spacer provides several benefits. It increases the water solubility of the conjugated molecule and reduces non-specific interactions, improving the overall efficiency and specificity of the labeling process [].

- Cleavable Dde linker: The Dde linker is a cleavable moiety. Under mild conditions using hydrazine, the Dde linker breaks, releasing the biotinylated molecule from the streptavidin []. This allows researchers to isolate and further study the purified target molecule without the biotin tag.

Applications in Scientific Research

Dde Biotin-PEG4-DBCO finds applications in various areas of scientific research, including:

- Protein-Protein Interaction Studies: Researchers can use Dde Biotin-PEG4-DBCO to biotinylate one protein and study its interaction with another protein using streptavidin pull-down assays. The cleavable linker allows subsequent analysis of the isolated protein complex after elution from streptavidin [].

- Drug Discovery and Development: Biotinylation can be used to label drug candidates for target identification and characterization. Dde Biotin-PEG4-DBCO allows for efficient labeling and subsequent release of the drug molecule for further studies [].

- Cell Surface Glycan Analysis: Dde Biotin-PEG4-DBCO can be used to label glycans (sugars) on the cell surface. The biotin tag enables isolation of the glycans using streptavidin, and the cleavable linker allows for their subsequent analysis by techniques like mass spectrometry.

Dde Biotin-PEG4-DBCO participates in strain-promoted alkyne-azide cycloaddition, a type of Click Chemistry that enables rapid and selective reactions between azides and alkynes. In this context, the DBCO group acts as the alkyne component, reacting with azide-labeled biomolecules to form stable triazole linkages. This reaction is characterized by its high efficiency and selectivity, allowing for bioconjugation under mild conditions without the need for copper catalysts .

The reaction can be summarized as follows:

- Azide + DBCO → Triazole Conjugate

This reaction is particularly valuable in biological systems where copper can be toxic or interfere with biological processes.

Dde Biotin-PEG4-DBCO exhibits significant biological activity due to its ability to facilitate the labeling of proteins, nucleic acids, and other biomolecules with biotin. The resulting biotinylated molecules can then be easily detected or purified using streptavidin-based methods due to the exceptionally high affinity between biotin and streptavidin (with a dissociation constant in the femtomolar range) . This property makes Dde Biotin-PEG4-DBCO an essential tool in various applications such as:

- Protein detection

- Affinity purification

- Targeted drug delivery systems

The synthesis of Dde Biotin-PEG4-DBCO typically involves several key steps:

- Synthesis of PEG Linker: The PEG4 linker is synthesized through standard polymerization techniques.

- Attachment of Biotin: Biotin is conjugated to the PEG linker using established coupling methods.

- Incorporation of DBCO Group: The final step involves attaching the DBCO moiety to create the complete structure of Dde Biotin-PEG4-DBCO.

These steps can be optimized based on specific laboratory conditions and desired outcomes .

Dde Biotin-PEG4-DBCO has diverse applications in various fields:

- Bioconjugation: For attaching biotin to proteins or nucleic acids.

- Diagnostics: Used in assays that require detection or purification of biomolecules.

- Drug Development: Facilitates targeted delivery systems by conjugating drugs to specific biomolecules.

- Research: Enables studies involving protein interactions and cellular localization through biotin-streptavidin systems .

Interaction studies involving Dde Biotin-PEG4-DBCO typically focus on its binding efficiency with streptavidin and other proteins. These studies demonstrate that biotinylated molecules exhibit strong affinity towards streptavidin, allowing for effective isolation and analysis of target biomolecules. Various experimental approaches, including surface plasmon resonance and fluorescence microscopy, are employed to assess these interactions quantitatively .

Dde Biotin-PEG4-DBCO shares similarities with several other compounds used in bioconjugation, including:

| Compound | Key Features | Uniqueness |

|---|---|---|

| Biotin-PEG4-Alkyne | Standard bioconjugation reagent | Lacks DBCO functionality |

| DBCO-Biotin | Directly combines biotin with DBCO | Does not include PEG linker |

| Azide-Biotin | Reactive towards alkyne groups | Requires copper catalysis for reactions |

Dde Biotin-PEG4-DBCO stands out due to its combination of a hydrophilic PEG linker and a highly reactive DBCO group, enabling efficient Click Chemistry without copper catalysts. This feature enhances its utility in sensitive biological applications compared to other similar compounds .

Dimethyldioxocyclohexylidene Biotin-Polyethylene Glycol Four Unit-Dibenzocyclooctyne exhibits a complex molecular architecture characterized by its systematic integration of four chemically distinct functional domains. The compound possesses the molecular formula C₄₇H₆₁N₅O₉S with a molecular weight of 872.09 grams per mole and is identified by the Chemical Abstracts Service number 1807512-43-1. The molecular structure represents a linear assembly where each component contributes specific chemical properties essential for the compound's overall functionality.

The chemical classification of this compound places it within the category of bioconjugation reagents, specifically designed for copper-free click chemistry applications. From a structural perspective, the molecule can be categorized as a multifunctional linker compound that combines biotin affinity, polyethylene glycol solubility enhancement, strained alkyne reactivity, and protecting group chemistry. The compound demonstrates exceptional stability under physiological conditions while maintaining reactivity toward azide-containing biomolecules through strain-promoted cycloaddition mechanisms.

The three-dimensional arrangement of the molecule reflects careful design considerations for optimal performance in bioconjugation reactions. The polyethylene glycol spacer provides conformational flexibility while maintaining adequate distance between the biotin and dibenzocyclooctyne moieties to prevent steric interference. Studies examining polyethylene glycol spacer effects on conformational properties indicate that the four-unit spacer length represents an optimal balance between solubility enhancement and structural accessibility. The overall molecular architecture ensures that each functional component can perform its intended role without compromising the activity of adjacent moieties.

Historical Development and Synthetic Origins

The development of Dimethyldioxocyclohexylidene Biotin-Polyethylene Glycol Four Unit-Dibenzocyclooctyne represents the convergence of several independent advances in bioconjugation chemistry spanning multiple decades. The dimethyldioxocyclohexylidene protecting group technology emerged from pioneering work in orthogonal protecting group chemistry, with the initial dimethyldioxocyclohexylidene group introduced in 1993 as a hydrazine-cleavable amino-protecting group for solid-phase peptide synthesis. This breakthrough provided researchers with a protecting group that remained stable under standard deprotection conditions but could be selectively removed using mild hydrazine treatment.

The biotin component of the molecule traces its origins to early twentieth-century nutritional research, with the compound first isolated and characterized in the 1930s and 1940s. Fritz Kögl and Benno Tönnis documented the isolation of crystallized biotin from egg yolk in 1936, establishing the foundation for biotin's widespread use in biological research applications. The recognition of biotin's exceptional binding affinity for avidin and streptavidin proteins led to its adoption as a universal tagging system for biomolecule detection and purification.

Dibenzocyclooctyne chemistry represents a more recent development in the field of bioorthogonal chemistry, emerging from efforts to eliminate copper catalysis requirements in cycloaddition reactions. The development of strained cyclooctynes capable of reacting with azides without copper catalysis addressed significant limitations associated with copper-catalyzed click chemistry, particularly in living systems where copper toxicity presents challenges. Research groups systematically explored various cyclooctyne structures to optimize the balance between reactivity and stability, ultimately leading to dibenzocyclooctyne as a preferred platform for copper-free click chemistry applications.

The polyethylene glycol spacer technology has evolved from early polymer chemistry research aimed at improving the solubility and biocompatibility of synthetic molecules. The specific selection of a four-unit polyethylene glycol spacer reflects optimization studies demonstrating that this length provides optimal solubility enhancement while minimizing potential conformational effects on attached biomolecules. The integration of these four distinct chemical technologies into a single molecular platform represents a sophisticated approach to addressing multiple challenges in bioconjugation chemistry simultaneously.

Significance in Bioconjugation Chemistry

Dimethyldioxocyclohexylidene Biotin-Polyethylene Glycol Four Unit-Dibenzocyclooctyne occupies a unique position in bioconjugation chemistry due to its ability to address multiple technical challenges through a single molecular platform. The compound's significance stems from its capacity to enable reversible biotinylation through copper-free click chemistry, combining the advantages of biotin-streptavidin interactions with the mild cleavage properties of the dimethyldioxocyclohexylidene protecting group. This combination allows researchers to capture, manipulate, and release biomolecules under controlled conditions without exposing samples to harsh chemical treatments or cytotoxic catalysts.

The copper-free nature of the dibenzocyclooctyne-mediated click chemistry represents a significant advancement for applications involving living cells or sensitive biological systems. Traditional copper-catalyzed click chemistry, while highly efficient, introduces potential cytotoxicity concerns that limit its applicability in cell-based studies. The strain-promoted alkyne-azide cycloaddition mechanism employed by dibenzocyclooctyne eliminates these concerns while maintaining high reaction efficiency and selectivity. Research examining the kinetics of strain-promoted reactions demonstrates that dibenzocyclooctyne-based systems achieve reaction rates comparable to copper-catalyzed systems under optimized conditions.

The reversible nature of the biotin tag, facilitated by the dimethyldioxocyclohexylidene protecting group, introduces unprecedented flexibility in bioconjugation workflows. Unlike conventional biotinylation approaches that create permanent modifications, the hydrazine-cleavable dimethyldioxocyclohexylidene group allows for controlled release of captured biomolecules. This capability proves particularly valuable in proteomics applications where protein recovery and subsequent analysis are required. Studies demonstrate that hydrazine-mediated cleavage proceeds efficiently under mild conditions, typically achieving greater than 90% cleavage efficiency within 90 minutes.

The polyethylene glycol spacer component contributes significantly to the compound's performance by enhancing solubility and reducing steric hindrance during bioconjugation reactions. Research examining polyethylene glycol spacer effects indicates that the four-unit length provides optimal performance for small to medium-sized biomolecules while maintaining compatibility with larger protein targets. The hydrophilic nature of the polyethylene glycol spacer also improves the overall water solubility of conjugated products, facilitating subsequent purification and analysis steps.

Component Analysis: Dimethyldioxocyclohexylidene, Biotin, Polyethylene Glycol Four Unit, and Dibenzocyclooctyne Moieties

The dimethyldioxocyclohexylidene moiety functions as a chemically cleavable protecting group that enables controlled release of biotinylated molecules from streptavidin or avidin binding partners. This protecting group demonstrates exceptional stability under physiological conditions and standard chemical manipulations while remaining susceptible to selective cleavage by hydrazine treatment. The dimethyldioxocyclohexylidene group belongs to the family of hydrazine-cleavable protecting groups that have found widespread application in solid-phase peptide synthesis due to their orthogonal deprotection properties. Research investigating the stability characteristics of dimethyldioxocyclohexylidene protection reveals that the group remains intact during exposure to acidic conditions, basic conditions typically used for standard deprotections, and elevated temperatures commonly encountered in synthetic procedures.

The biotin component provides the high-affinity binding capability that forms the foundation of the compound's utility in biomolecule capture and detection applications. Biotin demonstrates one of the strongest non-covalent interactions known in biological systems, with dissociation constants in the femtomolar range when binding to streptavidin. This exceptional binding affinity ensures efficient capture of biotinylated targets while maintaining stability under a wide range of experimental conditions. The biotin moiety retains its binding properties when incorporated into the larger molecular framework of Dimethyldioxocyclohexylidene Biotin-Polyethylene Glycol Four Unit-Dibenzocyclooctyne, as demonstrated by successful applications in protein enrichment and detection protocols.

| Component | Molecular Function | Key Properties | Cleavage Conditions |

|---|---|---|---|

| Dimethyldioxocyclohexylidene | Protecting group | Hydrazine-cleavable, orthogonal stability | 2% hydrazine in dimethylformamide |

| Biotin | Affinity binding | Femtomolar binding to streptavidin | Non-cleavable under standard conditions |

| Polyethylene Glycol Four Unit | Solubility spacer | Hydrophilic, conformational flexibility | Stable under all conditions |

| Dibenzocyclooctyne | Click chemistry | Copper-free azide reactivity | Stable after click reaction |

The polyethylene glycol four-unit spacer serves multiple critical functions within the molecular architecture, primarily enhancing solubility and providing conformational flexibility. The spacer length of four ethylene glycol units represents an optimized balance between solubility enhancement and potential conformational effects on attached biomolecules. Molecular dynamics studies examining polyethylene glycol spacer effects on peptide conformations indicate that four-unit spacers have minimal impact on the conformational properties of small neutral peptides while providing significant benefits for highly charged peptides. The hydrophilic nature of the polyethylene glycol spacer improves the overall water solubility of conjugated products, facilitating subsequent purification and analysis procedures.

The dibenzocyclooctyne moiety enables copper-free click chemistry through strain-promoted alkyne-azide cycloaddition reactions. This eight-membered ring system incorporates two benzene rings that introduce significant ring strain, activating the alkyne toward cycloaddition with azides without requiring copper catalysis. The dibenzocyclooctyne structure represents an optimized balance between reactivity and stability, providing sufficient reactivity for efficient click chemistry while maintaining stability during storage and handling. Research examining dibenzocyclooctyne reactivity demonstrates that the compound achieves reaction rate constants ranging from 0.1 to 1.0 inverse molar per second with various azide substrates, depending on reaction conditions and azide structure. The reaction proceeds through a concerted mechanism that forms stable triazole products, ensuring permanent attachment of the biotin tag to azide-containing target molecules.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.

3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.

4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.